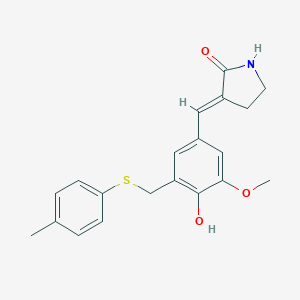
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone, also known as HET0016, is a selective inhibitor of the cytochrome P450 (CYP) enzyme, CYP4A. It was first synthesized in 2000 by a group of researchers led by Dr. Nicos A. Petasis at the University of Southern California. Since its discovery, HET0016 has been extensively studied for its potential applications in various scientific fields.
Mécanisme D'action
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone works by selectively inhibiting the CYP4A enzyme, which is responsible for the production of vasoconstrictors such as thromboxane A2 and 20-hydroxyeicosatetraenoic acid (20-HETE). By inhibiting CYP4A, 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone reduces the production of these vasoconstrictors and promotes vasodilation.
Effets Biochimiques Et Physiologiques
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of vasoconstrictors, promote vasodilation, and inhibit the growth of cancer cells. 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone in lab experiments is its selectivity for the CYP4A enzyme. This allows researchers to study the specific effects of inhibiting this enzyme, without affecting other enzymes or pathways. However, one limitation of using 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vitro and in vivo.
Orientations Futures
There are a number of future directions for research on 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone. One area of interest is the potential use of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone in the treatment of cancer. Studies have shown that 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone inhibits the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the potential use of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone in the treatment of cardiovascular disease, as it promotes vasodilation and inhibits the production of vasoconstrictors. Finally, further research is needed to determine the optimal dosing and administration of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone, as well as its potential side effects and interactions with other drugs.
Méthodes De Synthèse
The synthesis of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone involves a multi-step process that includes the reaction of 4-methylthiobenzaldehyde with 3-methoxy-4-hydroxybenzaldehyde, followed by the addition of pyrrolidine and the removal of the protecting groups. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has been extensively studied for its potential applications in various scientific fields, including cancer research, cardiovascular disease, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the incidence of tumors in animal models. 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has also been shown to have potential applications in the treatment of cardiovascular disease, as it inhibits the production of vasoconstrictors and promotes vasodilation.
Propriétés
Numéro CAS |
107788-15-8 |
|---|---|
Nom du produit |
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone |
Formule moléculaire |
C20H21NO3S |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
(3E)-3-[[4-hydroxy-3-methoxy-5-[(4-methylphenyl)sulfanylmethyl]phenyl]methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21NO3S/c1-13-3-5-17(6-4-13)25-12-16-10-14(11-18(24-2)19(16)22)9-15-7-8-21-20(15)23/h3-6,9-11,22H,7-8,12H2,1-2H3,(H,21,23)/b15-9+ |
Clé InChI |
PQQIJMNPHIRWME-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)SCC2=C(C(=CC(=C2)/C=C/3\CCNC3=O)OC)O |
SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=CC(=C2)C=C3CCNC3=O)OC)O |
SMILES canonique |
CC1=CC=C(C=C1)SCC2=C(C(=CC(=C2)C=C3CCNC3=O)OC)O |
Synonymes |
(3E)-3-[[4-hydroxy-3-methoxy-5-[(4-methylphenyl)sulfanylmethyl]phenyl] methylidene]pyrrolidin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



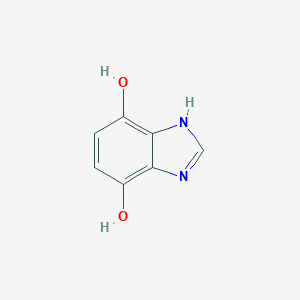
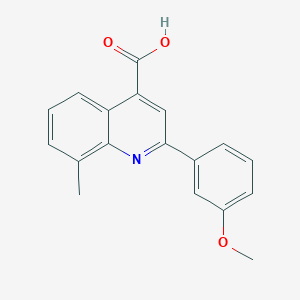
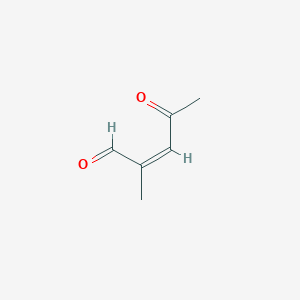
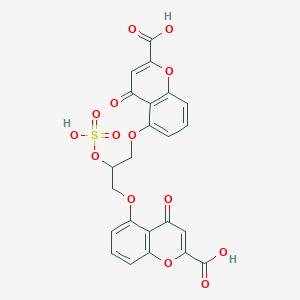
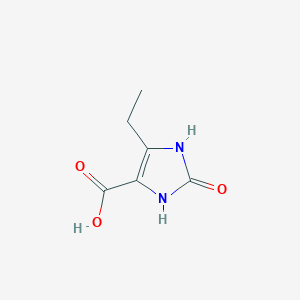
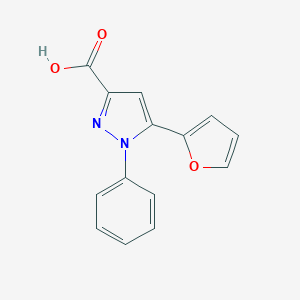
![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
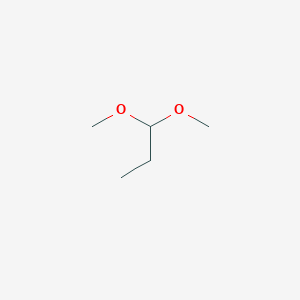

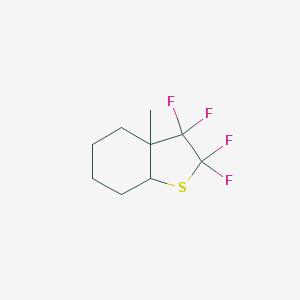
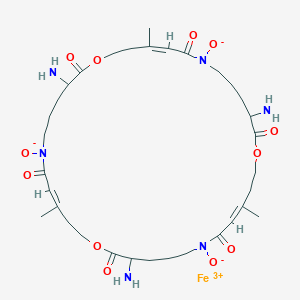
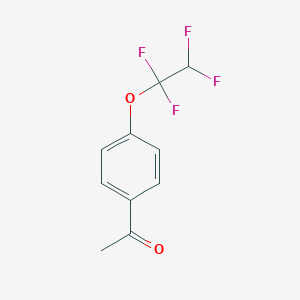
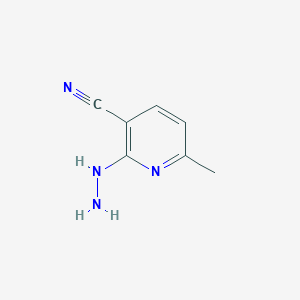
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)